molecular formula C18H13FO3 B5704209 4-fluorobenzyl 3-hydroxy-2-naphthoate

4-fluorobenzyl 3-hydroxy-2-naphthoate

Cat. No. B5704209
M. Wt: 296.3 g/mol
InChI Key: NUBUSSQRRPTPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 3-hydroxy-2-naphthoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of 3-hydroxy-2-naphthoic acid and contains a fluorobenzyl group that enhances its properties. In

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 3-hydroxy-2-naphthoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this molecule has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 4-fluorobenzyl 3-hydroxy-2-naphthoate can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 4-fluorobenzyl 3-hydroxy-2-naphthoate has been found to have other biochemical and physiological effects. For example, this molecule has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help protect cells from oxidative damage. Additionally, 4-fluorobenzyl 3-hydroxy-2-naphthoate has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-fluorobenzyl 3-hydroxy-2-naphthoate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this molecule has demonstrated a range of potential applications in scientific research, making it a versatile tool for studying various biological processes. However, one limitation of 4-fluorobenzyl 3-hydroxy-2-naphthoate is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-fluorobenzyl 3-hydroxy-2-naphthoate. One area of interest is the development of new drugs based on this molecule for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluorobenzyl 3-hydroxy-2-naphthoate and its effects on various biological processes. Finally, research could focus on improving the synthesis method of this compound to make it more efficient and cost-effective for future studies.

Synthesis Methods

The synthesis of 4-fluorobenzyl 3-hydroxy-2-naphthoate involves the reaction of 3-hydroxy-2-naphthoic acid with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 4-fluorobenzyl 3-hydroxy-2-naphthoate.

Scientific Research Applications

4-fluorobenzyl 3-hydroxy-2-naphthoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. Additionally, 4-fluorobenzyl 3-hydroxy-2-naphthoate has been found to have antioxidant and anticancer activities, which further expands its potential applications in scientific research.

properties

IUPAC Name

(4-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBUSSQRRPTPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 3-hydroxy-2-naphthoate

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